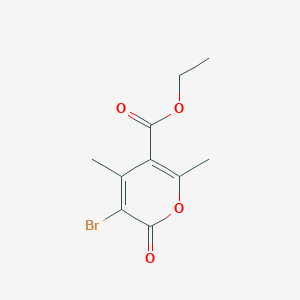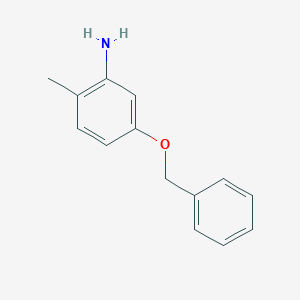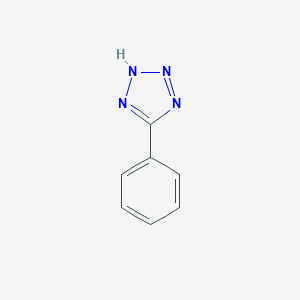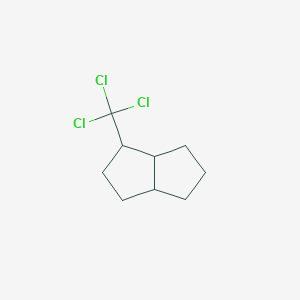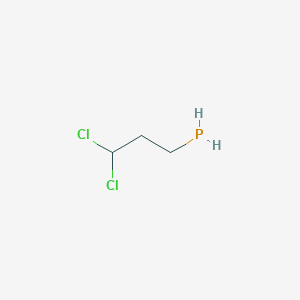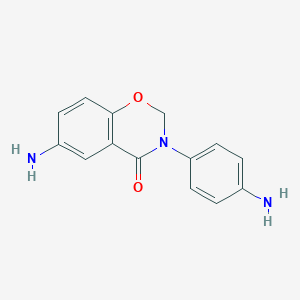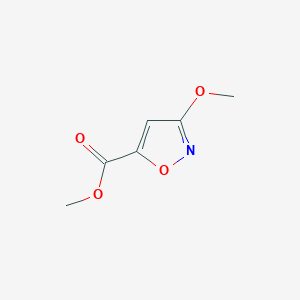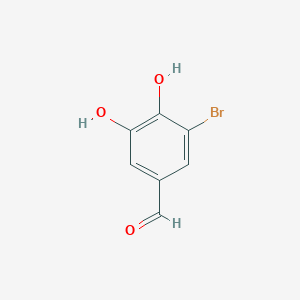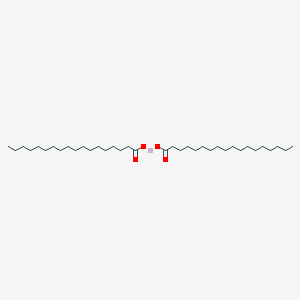
Beryllium;octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium;octadecanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a type of beryllium salt that is formed by combining beryllium with octadecanoic acid. This compound has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Beryllium;octadecanoate has been studied for its potential applications in various fields. In material science, it has been used as a precursor for the synthesis of beryllium oxide nanoparticles. In biomedicine, it has been studied for its potential as an antimicrobial agent and as a contrast agent for imaging. In environmental science, it has been studied for its potential as a catalyst for the degradation of organic pollutants.
Mecanismo De Acción
The mechanism of action of beryllium;octadecanoate is not well understood. However, it is believed to interact with cellular membranes and disrupt their structure and function. This can lead to cell death or dysfunction.
Biochemical and Physiological Effects
Beryllium;octadecanoate has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of bacterial and fungal strains. In vivo studies have shown that it can induce oxidative stress and inflammation in animal models. However, the exact mechanisms and implications of these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beryllium;octadecanoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields. However, one limitation is that it is toxic and can pose a health hazard if not handled properly. Another limitation is that its mechanism of action and potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of beryllium;octadecanoate. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in biomedicine, material science, and environmental science. Additionally, more research is needed to optimize the synthesis and purification methods for this compound.
Conclusion
Beryllium;octadecanoate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been studied for its biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential health hazards. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Beryllium;octadecanoate can be synthesized using different methods. One of the most common methods is the reaction of beryllium chloride with sodium octadecanoate in ethanol. The resulting product is then purified using recrystallization. Another method involves the reaction of beryllium nitrate with octadecanoic acid in ethanol. The product is then purified using column chromatography. The purity and yield of the product depend on the reaction conditions and the purification methods used.
Propiedades
Número CAS |
16687-38-0 |
|---|---|
Nombre del producto |
Beryllium;octadecanoate |
Fórmula molecular |
C36H70BeO4 |
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
beryllium;octadecanoate |
InChI |
InChI=1S/2C18H36O2.Be/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
BJBMPMLMQJKBCU-UHFFFAOYSA-L |
SMILES |
[Be+2].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canónico |
[Be+2].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)

